9(10H)-Anthracenone, 1,3-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Anthracenone, 1,3-dihydroxy- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 1 and 3 positions and a ketone group at the 9 position of the anthracene ring. It is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 1,3-dihydroxy- can be achieved through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1,3-dihydroxyanthracene can yield 9(10H)-Anthracenone, 1,3-dihydroxy-. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of engineered microorganisms. For example, Escherichia coli can be genetically modified to express specific enzymes that facilitate the biosynthesis of 9(10H)-Anthracenone, 1,3-dihydroxy-. This method leverages the natural metabolic pathways of the microorganisms to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
9(10H)-Anthracenone, 1,3-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming anthracenediols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Anthraquinones.
Reduction: Anthracenediols.
Substitution: Various esters and ethers of the compound.
Scientific Research Applications
9(10H)-Anthracenone, 1,3-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of antitumor agents.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 1,3-dihydroxy- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The compound can also inhibit specific enzymes, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxy-9,10-anthraquinone: Shares similar structural features but differs in the oxidation state of the central ring.
1,3-Dihydroxy-10-methylacridone: Contains a nitrogen atom in the ring structure, leading to different chemical properties and applications
Uniqueness
9(10H)-Anthracenone, 1,3-dihydroxy- is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61281-25-2 |
---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1,3-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O3/c15-10-6-9-5-8-3-1-2-4-11(8)14(17)13(9)12(16)7-10/h1-4,6-7,15-16H,5H2 |
InChI Key |
KGTFSLJDPCHGFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.